![molecular formula C10H17NO2 B13029209 8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
8-Methoxy-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-azaspiro[45]decan-3-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-azaspiro[4.5]decan-3-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and cost-effectiveness, often involving catalytic hydrogenation, oxidation, and other steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler spiro compounds .
Scientific Research Applications
8-Methoxy-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain organisms, making it effective against pests .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spiro structure.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
Uniqueness
8-Methoxy-2-azaspiro[4.5]decan-3-one is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-methoxy-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2/c1-13-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
XNJVJJOWKMMEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)

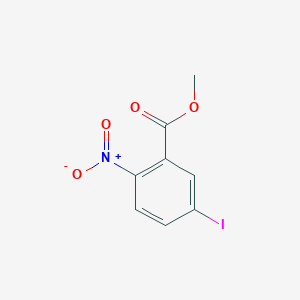
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
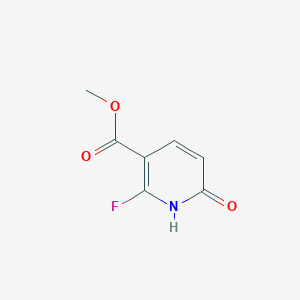
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)

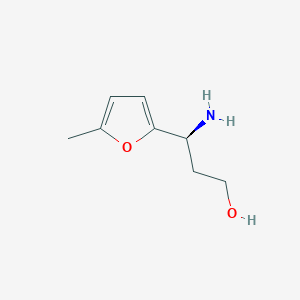
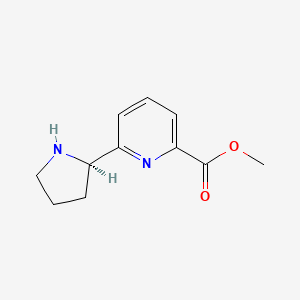

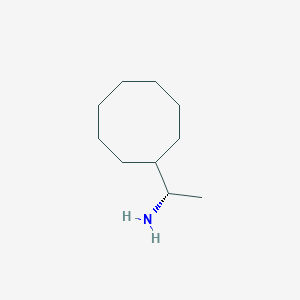
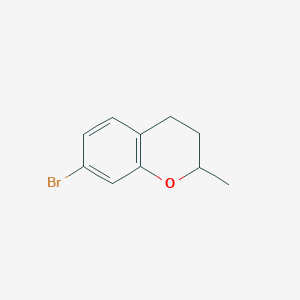

![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
